Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate is a bicyclic organic compound featuring a fused cyclopropane and cyclohexane ring system. The molecule contains a hydroxymethyl (-CH2OH) substituent at position 3 and a tert-butyl ester (-COOtBu) at position 6.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)15-11(14)10-8-4-7(6-13)5-9(8)10/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
PFUIBEFLJMJQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1CC(C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and hydroxymethyl groups. Common synthetic routes include:
Cyclization reactions: These reactions form the bicyclic structure, often using intramolecular aldol condensation or Dieckmann condensation.
Functional group modifications: Introduction of the tert-butyl group can be achieved through tert-butylation reactions, while the hydroxymethyl group can be introduced via hydroboration-oxidation or similar methods.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid or ketone.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound can be oxidized to form tert-butyl 3-(carboxymethyl)bicyclo[3.1.0]hexane-6-carboxylate.
Reduction: Reduction can yield tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-ol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: In medicinal chemistry, this compound may be explored for its therapeutic properties, including its potential use in drug development.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Heteroatom Influence :
- The inclusion of 3-aza (nitrogen) or 2-oxa (oxygen) in the ring (e.g., vs. ) alters electronic properties and reactivity. For example, 3-azabicyclo derivatives exhibit basicity, enabling salt formation or coordination chemistry, whereas oxa variants may participate in hydrogen bonding.
- Hydroxymethyl vs. Benzyloxy : The hydroxymethyl group (Target, ) increases hydrophilicity and metabolic stability compared to the benzyloxy substituent (), which introduces steric bulk and lipophilicity.
Synthetic Utility: The tert-butyl ester group (common across all compounds) serves as a protective group for carboxylic acids, enabling selective deprotection during multi-step syntheses . Sodium borohydride (NaBH4) reduction of ketones or esters (e.g., conversion of oxazolidinone 156 to hydroxymethyl derivative 157 in ) is a key method for introducing hydroxymethyl groups.
Physicochemical and Functional Comparisons
Table 2: Functional Group Impact on Properties
Key Findings:
- Polarity Gradient: Hydroxymethyl and azabicyclo derivatives exhibit higher solubility in polar solvents (e.g., water, methanol) compared to benzyloxy or tert-butyl-dominated analogs.
- Stability : The tert-butyl ester enhances thermal stability, while hydroxymethyl groups may require protection (e.g., acetylation) to prevent undesired oxidation .
Biological Activity
Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate, with the CAS number 2830286-70-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and relevant case studies that highlight its applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 212.28 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.28 g/mol |
| CAS Number | 2830286-70-7 |
| Purity | ≥97% |
Research indicates that compounds with bicyclic structures, like this compound, can exhibit diverse biological activities, including:
- Antioxidant Activity : Bicyclic compounds have been shown to possess significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific data on this compound is limited.
Case Studies
- Antioxidant Studies : In a study assessing the antioxidant capacity of various compounds, bicyclic derivatives demonstrated effective radical scavenging activity, suggesting that this compound may also contribute to similar effects through its structural properties .
- Antimicrobial Research : Although direct studies on this specific compound are sparse, related bicyclic compounds have shown promise in inhibiting bacterial growth, indicating that further exploration of this compound could yield beneficial results in antimicrobial applications .
Table 2: Related Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Bicyclic derivatives | Antioxidant | |
| Bicyclic compounds | Antimicrobial | |
| Tert-butyl derivatives | Potential Antiviral |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents to construct the bicyclic framework effectively. Understanding these synthetic pathways is crucial for scaling production for research and potential therapeutic applications.
Research Findings
Recent investigations have focused on optimizing synthetic methods for increased yield and purity while exploring the compound's pharmacological potential in preclinical models. The findings suggest that modifications to the bicyclic structure can enhance biological activity, warranting further studies on structure-activity relationships (SAR) .
Q & A
Basic: What are the primary synthetic routes for Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate?
Methodological Answer:
The synthesis typically involves cyclopropanation reactions and functional group modifications. A common strategy includes:
- Step 1: Cyclopropanation of a diene precursor (e.g., 2,5-dihydropyrrole) using diazo compounds (e.g., ethyl diazoacetate) catalyzed by dirhodium(II) complexes to form the bicyclo[3.1.0]hexane core .
- Step 2: Hydroxymethylation at the 3-position via nucleophilic substitution or oxidation-reduction sequences. For example, a benzyloxy-protected intermediate (analogous to ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate) can undergo deprotection to yield the hydroxymethyl group .
- Step 3: Introduction of the tert-butyl ester via tert-butyl chloroformate under basic conditions, ensuring regioselectivity at the 6-position .
Optimization of solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) is critical for yield and purity .
Advanced: How can stereochemical challenges during synthesis be addressed?
Methodological Answer:
The bicyclo[3.1.0]hexane scaffold introduces inherent stereochemical complexity. Key strategies include:
- Chiral Catalysts: Use of enantioselective dirhodium(II) catalysts (e.g., Rh₂(S-PTAD)₄) to control cyclopropanation stereochemistry, as demonstrated in analogous azabicyclo systems .
- Protecting Group Strategy: Temporary protection of the hydroxymethyl group (e.g., as a silyl ether) to prevent racemization during esterification .
- Chromatographic Resolution: Separation of diastereomers via HPLC with chiral stationary phases (e.g., cellulose-based columns), as seen in structurally related tert-butyl carboxylates .
X-ray crystallography or NOE NMR experiments are essential to confirm absolute configurations .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify the bicyclic framework and substituents. Key signals include the tert-butyl singlet (~1.4 ppm) and hydroxymethyl protons (3.6–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₂H₂₀NO₃⁺) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and ring strain effects, as applied to tert-butyl 6-oxa-3-azabicyclo derivatives .
Advanced: How can computational methods predict biological activity?
Methodological Answer:
- Molecular Docking: Compare the compound’s 3D structure (optimized via DFT calculations) with protein targets (e.g., enzymes or receptors). For example, the hydroxymethyl group may hydrogen-bond with active sites, similar to benzyloxy-substituted analogs .
- QSAR Modeling: Correlate substituent effects (e.g., hydroxymethyl vs. fluorine) with bioactivity using datasets from related bicyclo[3.1.0]hexane carboxylates .
- MD Simulations: Assess conformational stability in aqueous vs. lipid environments to predict membrane permeability .
Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
Contradictions often arise from:
- Catalyst Variability: Dirhodium(II) vs. copper catalysts in cyclopropanation may alter yields by 15–30% .
- Substituent Effects: Fluorine vs. hydroxymethyl groups modulate steric/electronic properties, affecting reactivity (e.g., tert-butyl 3,3-difluoro analogs show divergent reactivity ).
- Assay Conditions: Bioactivity discrepancies may stem from cell-line specificity (e.g., P2Y1 receptor vs. enzyme inhibition assays) .
Resolution: Cross-reference synthetic protocols (e.g., solvent, catalyst loading) and validate bioactivity in multiple assay systems .
Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
- Intermediate for Drug Candidates: The compound serves as a precursor to analogs of LY354740 (a metabotropic glutamate receptor agonist) and Trovafloxacin, where the bicyclic core enhances metabolic stability .
- Hydrogen-Bond Donor: The hydroxymethyl group improves solubility and target engagement, as seen in azabicyclo P2Y1 antagonists .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the hydroxymethyl group with fluorine (improves lipophilicity) or amide groups (enhances water solubility), guided by QSAR models .
- Prodrug Strategies: Convert the tert-butyl ester to a methyl ester for controlled hydrolysis in vivo, as demonstrated in ethyl 3-azabicyclo carboxylates .
- Metabolic Stability: Introduce deuterium at the hydroxymethyl position to slow oxidative degradation, leveraging strategies from fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
